

Spectroscopic Profile of N-Desmethyl Ofloxacin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Desmethyl ofloxacin

Cat. No.: B129235

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Desmethyl ofloxacin**, a primary metabolite of the fluoroquinolone antibiotic ofloxacin. Due to the limited availability of direct experimental spectra for this specific metabolite, this document presents a combination of known mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values. These predictions are derived from the extensive data available for the parent compound, ofloxacin, providing a reliable reference for researchers in drug metabolism, pharmacokinetics, and analytical development.

Mass Spectrometry (MS)

Mass spectrometry data is critical for the confirmation of the molecular weight and identification of **N-Desmethyl ofloxacin**.

Parameter	Value	Source
Molecular Formula	C ₁₇ H ₁₈ FN ₃ O ₄	PubChem
Molecular Weight	347.34 g/mol	PubChem[1]
Exact Mass	347.12813423 Da	PubChem[1]

Fragmentation Pattern (Predicted): While a full experimental mass spectrum is not publicly available, the fragmentation of **N-Desmethyl ofloxacin** under electrospray ionization (ESI) is

expected to be similar to that of ofloxacin. Key fragmentation would likely involve the piperazine ring and the carboxylic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables present the predicted ^1H and ^{13}C NMR chemical shifts for **N-Desmethyl ofloxacin**. These predictions are based on the known spectral data of ofloxacin, with adjustments made for the removal of the N-methyl group on the piperazine ring. This structural change is expected to cause a slight upfield shift for the protons and carbons of the piperazine ring.

Table 2.1: Predicted ^1H NMR Chemical Shifts

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-2', H-6' (Piperazine)	~ 3.0 - 3.2	m
H-3', H-5' (Piperazine)	~ 3.2 - 3.4	m
H-5	~ 8.6	s
H-8	~ 6.8	d
CH (Oxazine)	~ 4.9	q
CH ₂ (Oxazine)	~ 4.4 - 4.6	m
CH ₃ (Oxazine)	~ 1.5	d
NH (Piperazine)	Broad singlet	
COOH	~ 14.5	s

Table 2.2: Predicted ^{13}C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	~ 147
C-3	~ 112
C-4	~ 177
C-4a	~ 120
C-5	~ 107
C-6	~ 155 (d, $J_{C-F} \approx 250$ Hz)
C-7	~ 120 (d, $J_{C-F} \approx 8$ Hz)
C-8	~ 107
C-8a	~ 140
C-1' (Piperazine)	~ 138
C-2', C-6' (Piperazine)	~ 45
C-3', C-5' (Piperazine)	~ 50
CH (Oxazine)	~ 70
CH ₂ (Oxazine)	~ 50
CH ₃ (Oxazine)	~ 18
COOH	~ 168

Infrared (IR) Spectroscopy

The IR spectrum of **N-Desmethyl ofloxacin** is expected to be very similar to that of ofloxacin. The primary difference would be the presence of an N-H stretching vibration from the secondary amine in the piperazine ring.

Table 3.1: Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H stretch (Carboxylic acid)	3300 - 2500	Broad
N-H stretch (Secondary amine)	~ 3300	Medium
C-H stretch (Aromatic)	3100 - 3000	Medium
C-H stretch (Aliphatic)	3000 - 2850	Medium
C=O stretch (Ketone)	~ 1725	Strong
C=O stretch (Carboxylic acid)	~ 1620	Strong
C=C stretch (Aromatic)	1600 - 1450	Medium-Strong
C-N stretch	1350 - 1000	Medium
C-F stretch	1200 - 1000	Strong

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized protocols based on common practices for the analysis of fluoroquinolones and their metabolites.

Mass Spectrometry (LC-MS/MS)

Objective: To confirm the molecular weight and study the fragmentation pattern of **N-Desmethyl ofloxacin**.

Instrumentation:

- Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Agilent LC-MS/MS system).
- Electrospray Ionization (ESI) source.

Chromatographic Conditions:

- Column: Zorbax eclipse XBD C₁₈ column (150 mm × 4.6 mm i.d., 5 µm).[2]
- Mobile Phase: A mixture of acetonitrile, methanol, and 0.5% formic acid in water (23:10:67 v/v).[2]
- Flow Rate: 0.6 mL/min.[2]
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.

Mass Spectrometer Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode: Full scan for m/z 100-500 and product ion scan of the precursor ion (m/z 348.1).
- Capillary Voltage: 4.0 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Collision Gas: Argon.

Sample Preparation:

- Prepare a stock solution of **N-Desmethyl ofloxacin** (if a standard is available) or the sample containing the metabolite in a suitable solvent (e.g., methanol).
- For biological samples, perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of the sample.[3][4]
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.

- Collect the supernatant and dilute with the mobile phase before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of **N-Desmethyl ofloxacin**.

Instrumentation:

- Bruker DRX-500 Spectrometer or equivalent.

Experimental Conditions:

- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).

- Temperature: 25 °C.

- ¹H NMR:

- Frequency: 500 MHz.
- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16.
- Relaxation Delay: 2 s.

- ¹³C NMR:

- Frequency: 125 MHz.
- Pulse Program: Proton-decoupled experiment.
- Number of Scans: 1024.
- Relaxation Delay: 5 s.

Sample Preparation:

- Dissolve 5-10 mg of the purified **N-Desmethyl ofloxacin** sample in approximately 0.7 mL of the deuterated solvent.
- Transfer the solution to a 5 mm NMR tube.

Infrared (IR) Spectroscopy

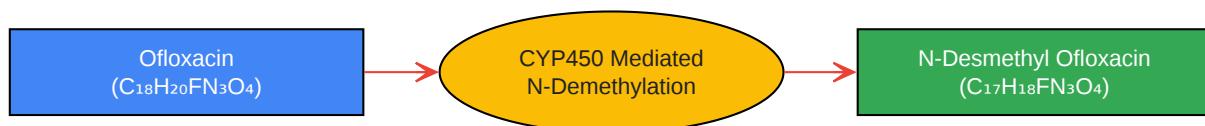
Objective: To identify the functional groups present in **N-Desmethyl ofloxacin**.

Instrumentation:

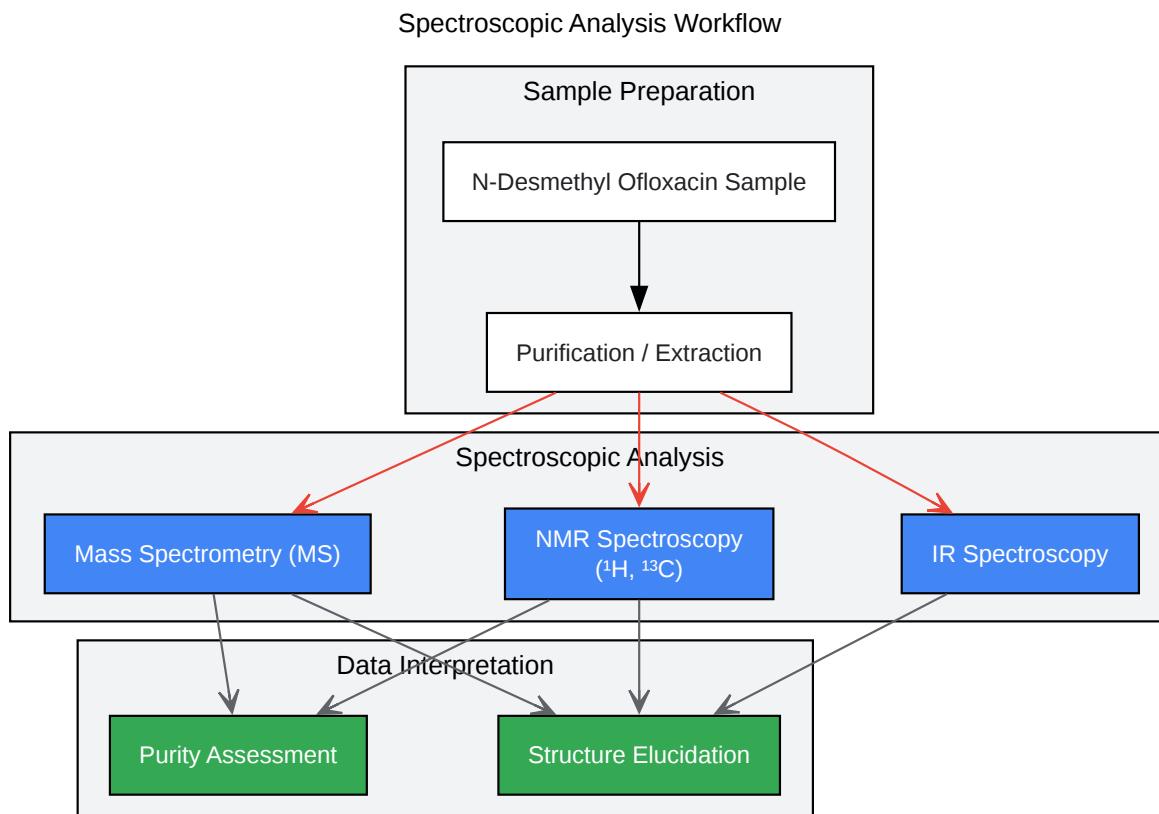
- Perkin-Elmer RXI FTIR spectrometer or equivalent.[\[5\]](#)

Experimental Conditions:

- Method: KBr pellet method.[\[5\]](#)
- Spectral Range: 4000 - 400 cm^{-1} .[\[5\]](#)
- Resolution: 4 cm^{-1} .
- Number of Scans: 32.


Sample Preparation:

- Grind 1-2 mg of the **N-Desmethyl ofloxacin** sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar.
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Place the pellet in the sample holder of the FTIR spectrometer.


Visualizations

The following diagrams illustrate the metabolic pathway of ofloxacin and a general workflow for the spectroscopic analysis.

Metabolic Conversion of Ofloxacin

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of ofloxacin to **N-Desmethyl ofloxacin**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Desmethyl ofloxacin | C17H18FN3O4 | CID 11725233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An LC-MS/MS method for the determination of ofloxacin in 20 μ l human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistryjournal.in [chemistryjournal.in]
- To cite this document: BenchChem. [Spectroscopic Profile of N-Desmethyl Ofloxacin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129235#spectroscopic-data-of-n-desmethyl-ofloxacin-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com